molecular formula C22H24N2O5S2 B2797325 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide CAS No. 1251583-44-4

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide

Cat. No.: B2797325
CAS No.: 1251583-44-4
M. Wt: 460.56
InChI Key: IOWZMKGIWLAQNO-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfamoyl group substituted with a 4-ethoxyphenyl and methyl moiety. The carboxamide group is further functionalized with a 4-methoxyphenylmethyl substituent. The ethoxy and methoxy substituents likely enhance lipophilicity and modulate electronic properties, influencing bioavailability and target binding .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-4-29-19-11-7-17(8-12-19)24(2)31(26,27)20-13-14-30-21(20)22(25)23-15-16-5-9-18(28-3)10-6-16/h5-14H,4,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWZMKGIWLAQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide involves several steps, typically starting with the preparation of the thiophene core. The synthetic route often includes:

    Formation of the Thiophene Core: This can be achieved through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the thiophene core with a sulfonamide derivative under appropriate conditions.

    Attachment of the Ethoxyphenyl and Methoxybenzyl Groups: These groups are introduced through nucleophilic substitution reactions, often using suitable halide precursors.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfamoyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring or the phenyl groups, using reagents like alkyl halides or aryl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several thiophene carboxamide and sulfamoyl derivatives. Below is a comparative analysis based on substituents, molecular properties, and reported activities:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference ID
Target Compound C22H25N2O5S2 469.57 4-Ethoxyphenyl (sulfamoyl), 4-methoxyphenylmethyl (carboxamide) Not explicitly reported
N-(4-Fluorophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide C20H19FN2O4S2 434.51 4-Fluorophenyl (carboxamide), 4-ethylphenyl (sulfamoyl) Screening compound (no activity data)
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C18H13Cl2NO3S2 426.34 4-Chlorophenyl (carboxamide and sulfamoyl) Not reported
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) C23H22N4O5S 466.51 4-Methoxyphenylmethyl (oxadiazole), benzylsulfamoyl Antifungal (vs. C. albicans)
5-Nitrothiophene-2-carboxamide derivatives (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)) C16H10F3N3O4S2 441.39 Nitrothiophene core, trifluoromethyl/methoxy substituents Narrow-spectrum antibacterial activity

Key Observations:

Substituent Effects on Activity: The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl () or 4-fluorophenyl () analogues, as alkoxy groups are less prone to forming reactive metabolites . Methoxy vs. This is contrasted with LMM5 (), where a 1,3,4-oxadiazole ring replaces the thiophene, demonstrating that heterocycle choice significantly impacts antifungal activity.

Biological Activity Trends: Antifungal Activity: LMM5 () inhibits C. The target compound’s sulfamoyl-thiophene scaffold could exhibit similar mechanisms but remains untested. Antibacterial Activity: Nitrothiophene carboxamides () show narrow-spectrum antibacterial effects, attributed to the electron-withdrawing nitro group enhancing target engagement. The absence of a nitro group in the target compound may limit antibacterial utility but reduce toxicity risks.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , which describe coupling sulfamoyl precursors with carboxamide intermediates using sodium ethoxide in ethanol. This contrasts with LMM5 (), which requires oxadiazole ring formation, a more complex step.

Table 2: Pharmacokinetic and Physicochemical Properties (Inferred)

Property Target Compound N-(4-Fluorophenyl) Analogue () LMM5 ()
LogP (estimated) ~3.2 ~2.8 ~2.5
Hydrogen Bond Acceptors 7 7 8
Rotatable Bonds 8 7 9
Polar Surface Area (Ų) ~110 ~105 ~120

Biological Activity

The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structure

This compound features a thiophene ring, a sulfamoyl group, and multiple aromatic substituents, which contribute to its biological activity. The general structure can be represented as follows:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O5_{5}S
  • IUPAC Name : this compound

Synthesis

The synthesis typically involves several steps:

  • Formation of the Thiophene Ring : Utilizing the Paal-Knorr synthesis method.
  • Introduction of the Sulfamoyl Group : Achieved through a sulfonation reaction.
  • Attachment of the Carboxamide Group : Via an amidation reaction with a carboxylic acid derivative.

These steps highlight the complexity and multi-step nature of synthesizing this compound, indicating its potential for diverse modifications and applications in drug design .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group can inhibit various enzymes or receptors, while the thiophene ring enhances binding affinity. The exact pathways are context-dependent and require further exploration .

Antimicrobial Properties

Compounds featuring sulfamoyl groups often demonstrate antimicrobial properties. Studies have indicated that derivatives with similar functionalities can inhibit bacterial growth and show promise as antimicrobial agents .

Case Studies

  • In Vitro Studies : A study on structurally related compounds demonstrated their ability to inhibit cell proliferation in cancer models. These findings suggest that the compound may share similar mechanisms leading to reduced tumor growth .
  • Enzyme Inhibition : Research on related compounds has shown effective inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and represents a target for antitumor drugs .

Comparative Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntitumorPyrazole derivativesInhibition of cancer cell proliferation
AntimicrobialSulfamoyl-containing compoundsBacterial growth inhibition
Enzyme InhibitionDHODH inhibitorsReduced enzyme activity

Future Directions

Given the promising biological activities associated with similar compounds, further research into This compound is warranted. Investigations should focus on:

  • Detailed mechanistic studies to elucidate specific biological targets.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Structure-activity relationship (SAR) analyses to optimize biological effects.

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